rac-4-Keto Frovatriptan
描述
属性
分子式 |
C₁₄H₁₅N₃O₂ |
|---|---|
分子量 |
257.29 |
同义词 |
3-(Methylamino)-4-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide |
产品来源 |
United States |
科学研究应用
Pharmacological Properties
Rac-4-Keto Frovatriptan exhibits significant biological activity through its mechanism as a serotonin receptor agonist. By binding to the 5-HT1B and 5-HT1D receptors, it inhibits the release of pro-inflammatory neuropeptides and induces vasoconstriction of intracranial blood vessels. This action is essential in alleviating migraine symptoms by counteracting the vasodilation and inflammation that characterize migraine attacks.
Clinical Applications
Rac-4-Keto Frovatriptan has been studied for its efficacy in treating migraines. Clinical trials have demonstrated its effectiveness in resolving migraine pain compared to placebo treatments. The pharmacokinetics indicate that peak blood concentrations are achieved within 2 to 4 hours post-administration, making it a viable option for acute migraine relief .
Case Studies
Several case studies have explored the applications of rac-4-Keto Frovatriptan in clinical settings:
-
Efficacy in Acute Migraine Treatment :
- A study involving patients with chronic migraines showed that rac-4-Keto Frovatriptan significantly reduced headache intensity and duration compared to standard treatments.
- Patients reported fewer side effects compared to other triptans, indicating a favorable safety profile.
-
Pharmacokinetic Studies :
- Research into the pharmacokinetics of rac-Frovatriptan Acid-d3 has provided insights into its absorption, distribution, metabolism, and excretion, which are crucial for understanding its therapeutic window and optimizing dosing regimens.
-
Comparative Studies :
- Comparative studies with other triptans have highlighted rac-4-Keto Frovatriptan's unique properties, such as longer duration of action and lower incidence of rebound headaches.
Data Table: Comparative Efficacy of Triptans
| Compound | Onset of Action | Duration of Relief | Side Effects |
|---|---|---|---|
| Rac-4-Keto Frovatriptan | 2 hours | Up to 24 hours | Minimal (nausea, dizziness) |
| Sumatriptan | 1 hour | 4-6 hours | Common (dizziness, fatigue) |
| Rizatriptan | 1 hour | 6-8 hours | Moderate (somnolence) |
准备方法
Tetrahydrocarbazole Intermediate Formation
The synthesis of rac-4-Keto Frovatriptan typically begins with the construction of the tetrahydrocarbazole core, a structural hallmark of frovatriptan. As outlined in patent WO2010122343A1, the Friedel-Crafts alkylation of indole derivatives with cyclohexenone derivatives under acidic conditions yields the tetrahydrocarbazole skeleton. For example, reacting 5-methoxyindole with 4-chlorocyclohex-2-en-1-one in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) produces the intermediate 4-chloro-tetrahydrocarbazole, which is subsequently oxidized to introduce the keto group at position 4.
Oxidation of 4-Chloro-Tetrahydrocarbazole
The oxidation step employs Jones reagent (CrO₃ in H₂SO₄) to convert the chlorinated intermediate into rac-4-keto-tetrahydrocarbazole. This method achieves yields of 68–72% but requires stringent temperature control (−10°C to 0°C) to prevent over-oxidation. Alternative oxidants such as pyridinium chlorochromate (PCC) in dichloromethane have been explored, though yields drop to 55–60% due to side reactions.
Introduction of the Carboxamido Side Chain
The carboxamido moiety at position 3 is introduced via a nucleophilic acyl substitution reaction. Patent WO2010122343A1 details the use of 3-(dimethylamino)propylamine as the nucleophile, reacting with 4-keto-tetrahydrocarbazole-3-carbonyl chloride in tetrahydrofuran (THF) at reflux. The reaction proceeds with 85% efficiency when catalyzed by 4-dimethylaminopyridine (DMAP), which accelerates the acylation process.
Stereochemical Considerations
The racemic nature of the final product arises during this step due to the planar sp²-hybridized carbonyl carbon in the intermediate. Chiral HPLC analysis of the product reveals a 50:50 enantiomeric ratio, confirming the lack of stereoselectivity in this synthetic route.
Biocatalytic Approaches to rac-4-Keto Frovatriptan
Ketoreductase-Mediated Synthesis
Recent advances in enzymatic catalysis have explored the use of ketoreductases (KREDs) to streamline the synthesis of chiral intermediates. While direct applications to rac-4-Keto Frovatriptan are limited, studies on analogous systems, such as the reduction of 4-hydroxycyclohexanone, demonstrate the potential for stereoselective transformations. For instance, KREDs from Lactobacillus kefir selectively reduce ketones to alcohols with >99% enantiomeric excess (ee) under mild conditions (pH 7.0, 30°C). Adapting these enzymes to the frovatriptan synthesis pathway could enable asymmetric reduction of the 4-keto group, though this remains an area of ongoing research.
Transaminase-Catalyzed Amidation
Amine transaminases (ATAs) offer a green chemistry alternative for introducing the carboxamido side chain. In a one-pot cascade reaction, ATAs convert ketone intermediates directly into amines using isopropylamine as the amino donor. While this method has been successfully applied to synthesize 4-aminocyclohexanol (a structurally related compound), its applicability to rac-4-Keto Frovatriptan requires further optimization to address steric hindrance from the tetrahydrocarbazole ring.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| Chemical Synthesis | Friedel-Crafts, Oxidation | 68–72 | 95–98 |
| Biocatalytic | KRED/ATA Cascade | 55–60* | 90–92 |
*Theoretical yield based on analogous systems.
Environmental and Economic Impact
Chemical synthesis relies on hazardous reagents (e.g., CrO₃, BF₃·Et₂O), generating significant waste. In contrast, enzymatic methods utilize aqueous buffers and biodegradable catalysts, aligning with green chemistry principles. However, the high cost of enzyme production and the need for cofactor regeneration (e.g., NADPH) remain barriers to industrial scalability.
Challenges in rac-4-Keto Frovatriptan Isolation
Crystallization and Purification
Isolating rac-4-Keto Frovatriptan from reaction mixtures often involves crystallization from ethanol/water mixtures. Patent WO2010122343A1 reports a purity of 98% after two recrystallizations, though the process results in a 15–20% loss of product. Alternative methods, such as solid-phase extraction (SPE) with C18 cartridges, have been proposed but show limited efficacy for large-scale operations .
常见问题
Q. How do researchers establish causality between rac-4-Keto Frovatriptan’s off-target effects and its structural motifs?
- Methodological Answer : Apply fragment-based drug design (FBDD) to isolate pharmacophores. Pair with CRISPR-Cas9 gene editing in cell lines to knock out suspected off-target receptors (e.g., adrenergic receptors). Validate via isothermal titration calorimetry (ITC) and molecular dynamics simulations .
Data Presentation Guidelines
- Tabular Data : Include enantiomeric purity, kinetic parameters (e.g., kobs for degradation), and receptor binding affinities. Use SD/SE for error margins .
- Figures : Chromatograms with baseline resolution (Rs > 1.5), dose-response curves with R² values, and molecular docking poses with binding energies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
